molecular formula C18H16F3NO2S B2603803 (E)-3-(thiophen-3-yl)-1-(2-(4-(trifluoromethyl)phenyl)morpholino)prop-2-en-1-one CAS No. 1351664-79-3

(E)-3-(thiophen-3-yl)-1-(2-(4-(trifluoromethyl)phenyl)morpholino)prop-2-en-1-one

Cat. No.: B2603803
CAS No.: 1351664-79-3
M. Wt: 367.39
InChI Key: WHYIMGHEENLUCZ-LZCJLJQNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(thiophen-3-yl)-1-(2-(4-(trifluoromethyl)phenyl)morpholino)prop-2-en-1-one is a synthetic organic compound characterized by the presence of a thiophene ring, a trifluoromethyl-substituted phenyl group, and a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(thiophen-3-yl)-1-(2-(4-(trifluoromethyl)phenyl)morpholino)prop-2-en-1-one typically involves a multi-step process:

    Formation of the enone intermediate: This step involves the reaction of thiophene-3-carbaldehyde with an appropriate acetophenone derivative under basic conditions to form the enone intermediate.

    Introduction of the morpholine moiety: The enone intermediate is then reacted with morpholine in the presence of a suitable catalyst, such as piperidine, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(thiophen-3-yl)-1-(2-(4-(trifluoromethyl)phenyl)morpholino)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The enone moiety can be reduced to form the corresponding alcohol.

    Substitution: The trifluoromethyl-substituted phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

(E)-3-(thiophen-3-yl)-1-(2-(4-(trifluoromethyl)phenyl)morpholino)prop-2-en-1-one has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of (E)-3-(thiophen-3-yl)-1-(2-(4-(trifluoromethyl)phenyl)morpholino)prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The morpholine moiety can form hydrogen bonds with target proteins, stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(thiophen-3-yl)-1-(2-phenylmorpholino)prop-2-en-1-one: Lacks the trifluoromethyl group, resulting in different physicochemical properties.

    (E)-3-(thiophen-3-yl)-1-(2-(4-methylphenyl)morpholino)prop-2-en-1-one: Contains a methyl group instead of a trifluoromethyl group, affecting its reactivity and biological activity.

Uniqueness

(E)-3-(thiophen-3-yl)-1-(2-(4-(trifluoromethyl)phenyl)morpholino)prop-2-en-1-one is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry where the trifluoromethyl group can enhance the metabolic stability and bioavailability of pharmaceuticals.

Properties

IUPAC Name

(E)-3-thiophen-3-yl-1-[2-[4-(trifluoromethyl)phenyl]morpholin-4-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3NO2S/c19-18(20,21)15-4-2-14(3-5-15)16-11-22(8-9-24-16)17(23)6-1-13-7-10-25-12-13/h1-7,10,12,16H,8-9,11H2/b6-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHYIMGHEENLUCZ-LZCJLJQNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)C=CC2=CSC=C2)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC(CN1C(=O)/C=C/C2=CSC=C2)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.